molecular formula C21H22N2O3S B10872275 2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B10872275
M. Wt: 382.5 g/mol
InChI Key: DONWAJPXPFETKS-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with multiple fused rings. Let’s break it down:
    • The core structure is an isoquinoline , which consists of a benzene ring fused to a pyridine ring.
    • The isoquinoline is further modified by the addition of a thioxo group (a sulfur atom double-bonded to an oxygen atom) at position 3.
    • The compound also contains two dimethoxy groups (methoxy substituents) at positions 7 and 8.
    • The tetrahydroimidazo[1,5-b] part refers to the presence of an imidazole ring fused to the isoquinoline.
  • Overall, this compound exhibits interesting structural features that may contribute to its biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore related methods:
      • Isoquinoline derivatives can be synthesized via various methods, including Pictet–Spengler reactions or intramolecular cyclizations .
      • Thioxo groups can be introduced through thionation reactions using reagents like Lawesson’s reagent.
      • Dimethoxy groups can be added using methylation reactions.
    • Industrial production methods would likely involve scalable processes based on these principles.
  • Chemical Reactions Analysis

    • Reactions this compound may undergo:

        Oxidation: Oxidation of the thioxo group or the dimethoxy groups.

        Reduction: Reduction of the imine or thioxo group.

        Substitution: Substitution reactions at various positions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    • This compound’s applications span several fields:

        Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

        Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

        Biology: Study its effects on cellular processes.

        Industry: Assess its use in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have direct information on similar compounds with this exact structure. we can explore related isoquinoline derivatives.

    Properties

    Molecular Formula

    C21H22N2O3S

    Molecular Weight

    382.5 g/mol

    IUPAC Name

    2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

    InChI

    InChI=1S/C21H22N2O3S/c1-12-5-6-13(2)16(7-12)23-20(24)17-8-14-9-18(25-3)19(26-4)10-15(14)11-22(17)21(23)27/h5-7,9-10,17H,8,11H2,1-4H3

    InChI Key

    DONWAJPXPFETKS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC

    Origin of Product

    United States

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